molecular formula C15H14N2O2 B2870198 N-(5-oxopyrrolidin-3-yl)-1-naphthamide CAS No. 1351590-19-6

N-(5-oxopyrrolidin-3-yl)-1-naphthamide

Cat. No.: B2870198
CAS No.: 1351590-19-6
M. Wt: 254.289
InChI Key: PFDGNHWYYBTYTK-UHFFFAOYSA-N
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Description

N-(5-oxopyrrolidin-3-yl)-1-naphthamide is a naphthamide derivative featuring a 5-oxopyrrolidine (pyrrolidinone) ring attached to the naphthamide moiety. The pyrrolidinone group introduces a lactam structure, which may enhance hydrogen-bonding capabilities and influence conformational flexibility compared to simpler aryl substituents. This analysis draws parallels to these analogs to infer key characteristics of the target compound.

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-8-11(9-16-14)17-15(19)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDGNHWYYBTYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)-1-naphthamide typically involves the reaction of 1-naphthylamine with a suitable pyrrolidinone derivative. One common method involves the acylation of 1-naphthylamine with 5-oxopyrrolidine-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone ring to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the naphthalene ring.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-1-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of DNA synthesis and cell division .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent attached to the naphthamide group significantly impacts molecular interactions and properties. Below is a comparative structural analysis:

Compound Name Substituent Structure Key Functional Groups Potential Interactions
N-(5-oxopyrrolidin-3-yl)-1-naphthamide 5-oxopyrrolidine (lactam) Amide, cyclic ketone Hydrogen bonding, dipole-dipole
N-(2,4-dichlorophenyl)-1-naphthamide 2,4-Dichlorophenyl Electron-withdrawing Cl substituents Hydrophobic, halogen bonding
N-(quinolin-8-yl)-1-naphthamide Quinoline Aromatic N-heterocycle π-π stacking, Lewis acid-base
N-(benzyloxy-phenyl)-1-naphthamide Benzyloxy-phenyl Ether, aromatic Steric hindrance, lipophilicity

Key Observations :

  • The pyrrolidinone ring in the target compound introduces a rigid, polar lactam structure, enhancing solubility in polar solvents compared to hydrophobic aryl groups like dichlorophenyl .

Inferences :

  • The lower yield of N-(benzyloxy-phenyl)-1-naphthamide (30%) highlights challenges in multi-step syntheses with protective groups .

Physical and Spectroscopic Properties

Melting points and spectroscopic data reflect structural differences:

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
N-(benzyloxy-phenyl)-1-naphthamide (4e) 195–197 1644 5.20 (s, CH2), 7.15–7.47 (Ar-H)
N-(quinolin-8-yl)-1-naphthamide (1n) Not reported Not reported Literature match confirmed
This compound Predicted 180–190 ~1680–1700 (lactam C=O) ~3.5–4.5 (pyrrolidinone protons)

Analysis :

  • The lactam C=O stretch in pyrrolidinone (~1680–1700 cm⁻¹) is typically higher than aryl amides (~1644 cm⁻¹) due to ring strain and conjugation effects .
  • Pyrrolidinone protons in the target compound would likely resonate downfield (δ 3.5–4.5) due to proximity to the electron-withdrawing ketone .

Hypotheses :

  • The pyrrolidinone lactam may interact with cholinesterase’s catalytic serine via H-bonding, similar to coumarin derivatives .
  • Conformational rigidity from the puckered pyrrolidinone ring (Cremer-Pople parameters: θ ≈ 20–30°, φ variable) could enhance binding specificity compared to flexible aryl groups .

Conformational and Ring Puckering Analysis

The pyrrolidinone ring’s puckering, quantified using Cremer-Pople parameters, influences molecular shape and interactions:

Ring Type Puckering Amplitude (q, Å) Phase Angle (φ, °) Biological Relevance
5-oxopyrrolidine 0.5–0.7 0–180 Adjusts binding pocket complementarity
Cyclopentane (reference) 0.4–0.6 0–180 Less polar, limited H-bonding

Implications :

  • The target compound’s puckered conformation (q ≈ 0.6 Å) may allow optimal positioning of the lactam carbonyl for enzyme interactions, unlike planar aryl substituents .

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